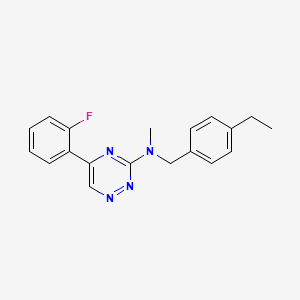![molecular formula C15H17BrN2O3 B5231183 ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)
ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential in the field of medicinal chemistry and drug discovery due to its unique structure and mechanism of action.
作用機序
The mechanism of action of ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the target cells. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair, and to bind to the adenosine triphosphate (ATP) binding site of protein kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade and upregulating the expression of pro-apoptotic proteins. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, it has been shown to have antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis.
実験室実験の利点と制限
One of the advantages of using ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a promising lead compound for the development of new anticancer drugs. Another advantage is its antibacterial activity against various bacterial strains, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of its mechanism of action and molecular targets in order to better understand its biological activity. Additionally, the development of novel drug delivery systems and formulations may improve its bioavailability and efficacy. Finally, the evaluation of its in vivo efficacy and toxicity in animal models may provide valuable information for its clinical development.
合成法
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate can be synthesized using various methods. One of the most common methods is the reaction of 6-bromo-3-hydroxyquinoline-4-carboxylic acid with 2-chloro-N-(2-hydroxypropyl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
Ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been used in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry and drug discovery. This compound has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections. It has been shown to have potent cytotoxic activity against various cancer cell lines and to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-3-21-15(20)12-8-17-13-5-4-10(16)6-11(13)14(12)18-7-9(2)19/h4-6,8-9,19H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPYBOZFFISRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

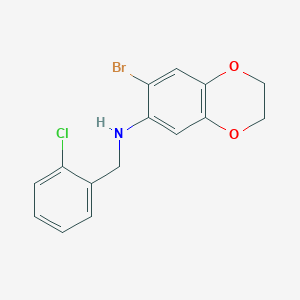
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
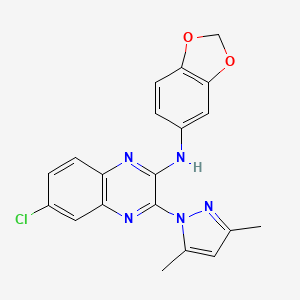
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)
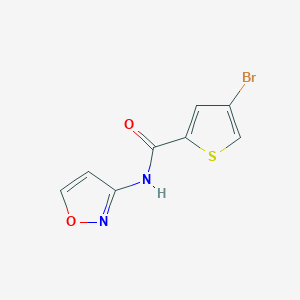
![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
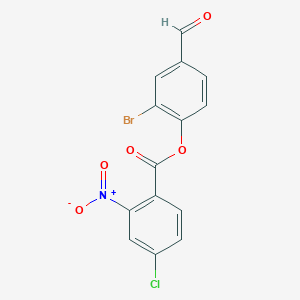
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)

![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
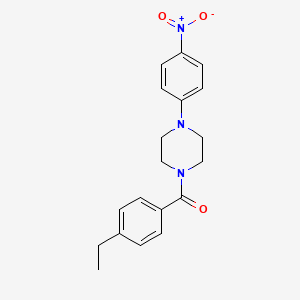
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
